molecular formula C12H8ClN3OS B2786899 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide CAS No. 851169-62-5

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

Cat. No. B2786899
CAS RN: 851169-62-5
M. Wt: 277.73
InChI Key: MNELAXQLESEQGP-UHFFFAOYSA-N
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Description

“N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure of the synthesized compound was established by spectral analysis, namely, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), single crystal x-ray analysis as well as by elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Our crystallographic data show that at room temperature, CLPMP has a monoclinic structure with P21/c space group, and four molecules per unit cell .


Chemical Reactions Analysis

Thiazoles, which are part of the compound’s structure, have been found to have diverse biological activities . They have been used as scaffolds for the development of various drug molecules with lesser side effects .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

While the exact mechanism of action for “N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide” is not explicitly mentioned in the search results, similar compounds have shown promising antimicrobial and antiproliferative activities .

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research could focus on the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the investigation of the potential therapeutic applications of these compounds in the treatment of various diseases, including cancer, diabetes, and obesity.

properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c13-9-4-2-1-3-8(9)10-7-18-12(15-10)16-11(17)5-6-14/h1-4,7H,5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELAXQLESEQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

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